1-Naphthalen-1-yl-3-pyridin-2-ylurea

CAS No.: 13256-91-2

Cat. No.: VC12007138

Molecular Formula: C16H13N3O

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13256-91-2 |

|---|---|

| Molecular Formula | C16H13N3O |

| Molecular Weight | 263.29 g/mol |

| IUPAC Name | 1-naphthalen-1-yl-3-pyridin-2-ylurea |

| Standard InChI | InChI=1S/C16H13N3O/c20-16(19-15-10-3-4-11-17-15)18-14-9-5-7-12-6-1-2-8-13(12)14/h1-11H,(H2,17,18,19,20) |

| Standard InChI Key | ZIDFZWMRWNMDTJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=CC=N3 |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=CC=N3 |

Introduction

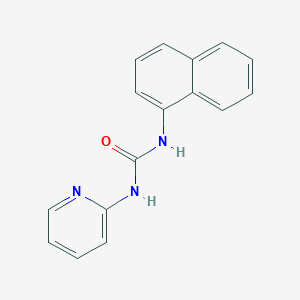

1-Naphthalen-1-yl-3-pyridin-2-ylurea is an organic compound characterized by its unique molecular structure, which integrates three distinct functional groups: a naphthalene ring, a pyridine moiety, and a urea group. This combination gives the compound significant chemical and biological properties, making it a subject of interest in pharmaceutical and chemical research.

Molecular Information:

-

Molecular Formula: C16H13N3O

-

Molecular Weight: 263.30 g/mol

-

IUPAC Name: 1-(naphthalen-1-yl)-3-(pyridin-2-yl)urea

Structural Features and Significance

The structure of 1-Naphthalen-1-yl-3-pyridin-2-ylurea consists of:

-

Naphthalene Ring: A polycyclic aromatic hydrocarbon that contributes to the compound's hydrophobicity and potential π-stacking interactions.

-

Pyridine Ring: A heterocyclic aromatic nitrogen-containing ring that enhances the compound's reactivity and ability to form hydrogen bonds.

-

Urea Group: A functional group known for its hydrogen-bonding capabilities, which may play a role in biological activity.

This structural arrangement enables the compound to interact with various biological targets, potentially influencing enzyme activity, receptor binding, or other molecular pathways.

Synthesis Methods

The synthesis of 1-Naphthalen-1-yl-3-pyridin-2-ylurea typically involves multi-step organic reactions. Below are common synthetic routes:

General Synthetic Route:

-

Starting Materials:

-

Naphthalen-1-amine

-

Pyridine derivatives

-

Isocyanates or carbamoyl chloride reagents

-

-

Reaction Steps:

-

The reaction begins with the coupling of naphthalen-1-amine and an isocyanate to form the urea backbone.

-

Subsequent substitution reactions introduce the pyridine moiety at the desired position.

-

-

Conditions:

-

Reactions are often carried out under inert atmospheres (e.g., nitrogen) to prevent oxidation.

-

Solvents like dichloromethane or dimethylformamide (DMF) are commonly used.

-

Purification Techniques:

Recrystallization or chromatography (e.g., silica gel column chromatography) is employed to achieve high purity.

Biological Activity

1-Naphthalen-1-yl-3-pyridin-2-ylurea has been studied for its potential pharmacological properties:

-

Anti-Cancer Activity: Research suggests that this compound may inhibit certain enzymes or receptors involved in cancer cell proliferation.

-

Enzyme Modulation: Its structure allows it to bind selectively to specific enzymes, influencing biological pathways.

Chemical Applications

The compound is also explored as a precursor for synthesizing more complex organic molecules, particularly in medicinal chemistry.

Comparative Analysis with Analogous Compounds

Several analogs of 1-Naphthalen-1-yl-3-pyridin-2-ylurea have been synthesized to study how structural modifications influence properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(4-methyl-pyridin-2-yl)-3-naphthalen-1-ylylurea | Methyl group on pyridine | Enhanced lipophilicity; altered bioavailability |

| 1-Naphthalen-1-ylylurea | Lacks pyridine moiety | Reduced binding specificity |

| 1-Naphthalenyl-thiourea | Substituted thiourea instead of urea | Different hydrogen-bonding properties |

These comparisons highlight how small changes in substituents can significantly impact chemical behavior and biological activity.

Mechanism of Action

Although specific mechanisms remain under investigation, computational studies suggest that the compound interacts with certain enzymes or receptors through:

-

Hydrogen Bonding: Facilitated by the urea group.

-

π–π Interactions: Between the naphthalene ring and aromatic residues in target proteins.

-

Electrostatic Interactions: Due to the nitrogen atom in the pyridine ring.

These interactions may lead to inhibition or modulation of key biological pathways, such as those involved in cancer progression.

Future Research Directions

Given its promising properties, future studies on 1-Naphthalen-1-yl-3-pyridin-2-ylurea could focus on:

-

Structure–Activity Relationship (SAR): Exploring how modifications affect biological activity.

-

Pharmacokinetics: Investigating absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Therapeutic Applications: Evaluating efficacy against specific diseases such as cancer or inflammatory disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume